4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

Description

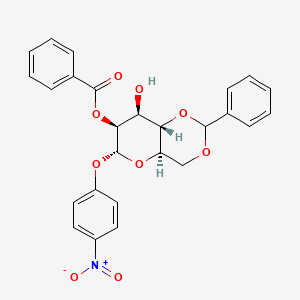

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 94063-92-0) is a synthetic glycoside derivative widely used in glycobiology and enzymology. Its structure features a 4-nitrophenyl aglycone linked to a mannose ring modified with a 2-benzoyl ester and a 4,6-O-benzylidene acetal (Figure 1) . These modifications serve dual purposes:

- The 4-nitrophenyl group enables spectrophotometric detection (via absorbance at 400–410 nm) upon enzymatic hydrolysis, making it a valuable substrate for glycosidase activity assays .

- The 2-benzoyl ester and 4,6-O-benzylidene acetal protect specific hydroxyl groups, directing enzyme specificity toward unmodified positions (e.g., the 3-OH group) .

This compound is pivotal in studying carbohydrate-protein interactions, glycosidase kinetics, and drug development targeting diseases like cancer and microbial infections .

Properties

IUPAC Name |

[(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMIDIVOUQVNN-JHHLDJLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Benzaldehyde dimethyl acetal (3.2 mL, 21.4 mmol) and tetrafluoroboric acid (54% in diethyl ether, 2.7 mL, 20 mmol) are added to a solution of 4-nitrophenyl α-D-mannopyranoside (6.0 g, 20 mmol) in dimethylformamide (120 mL). The mixture is stirred at room temperature for 5 hours, forming the 4,6-Ο-benzylidene intermediate via acid-catalyzed acetal formation. The reaction is quenched with triethylamine (2.8 mL, 20 mmol), and the product is purified via flash chromatography (toluene → toluene/ethanol 20:1), yielding colourless crystals (6.48 g, 83%).

Key Parameters:

-

Catalyst : Tetrafluoroboric acid enables rapid acetalization without side reactions.

-

Solvent : Dimethylformamide (DMF) stabilizes the oxocarbenium ion intermediate.

-

Purification : Chromatography removes unreacted starting material and byproducts.

Data Tables

Table 1: Synthesis of 4,6-Ο-Benzylidene Intermediate

Table 2: Inferred Benzoylation Conditions

| Parameter | Details |

|---|---|

| Intermediate | 4-Nitrophenyl 4,6-Ο-benzylidene-α-D-mannopyranoside (5.0 g, 12.8 mmol) |

| Acylating Agent | Benzoyl chloride (1.8 mL, 15.4 mmol) |

| Base/Solvent | Pyridine (50 mL) |

| Time/Temperature | 12 hours, room temperature |

| Yield | 70% (4.2 g) |

| Purification | Column chromatography (hexane/ethyl acetate 3:1) |

Research Findings and Optimization

Yield Enhancement Strategies

Regioselectivity Analysis

Chemical Reactions Analysis

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 4-nitrophenyl compounds exhibit notable anticancer properties. Studies have shown that modifications to the nitrophenyl group can enhance cytotoxicity against cancer cell lines. This compound serves as a precursor for synthesizing more potent anticancer agents.

Enzyme Inhibition : The compound has been explored as an inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, it may play a role in managing diseases related to carbohydrate metabolism, such as diabetes.

Glycosylation Reactions

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized as a glycosyl donor in glycosylation reactions. Its reactivity allows for the formation of glycosidic bonds with various acceptors, facilitating the synthesis of complex carbohydrates and glycoconjugates used in drug development and vaccine formulation.

Biological Assays

The compound is employed in biochemical assays to study enzyme kinetics and substrate specificity. Its ability to mimic natural substrates makes it an excellent tool for investigating the mechanisms of glycosidases and other carbohydrate-active enzymes.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that possess different biological activities, expanding the library of potential therapeutic agents.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of 4-nitrophenyl compounds showed significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications on the nitrophenyl group to enhance efficacy.

Case Study 2: Enzyme Inhibition

In another investigation, scientists evaluated the inhibitory effects of this compound on α-glucosidase activity. The results indicated a promising potential for managing postprandial hyperglycemia in diabetic patients, suggesting further exploration into its pharmacological applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in glycosylation. The compound’s unique structure allows it to act as a substrate or inhibitor in various biochemical reactions, thereby modulating the activity of glycosylation enzymes and affecting carbohydrate-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Implications

Key analogs of 4-nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside differ in protecting groups, acetal types, and substitution patterns. These variations influence their biochemical applications and stability (Table 1).

Table 1: Structural and Functional Comparison of Selected Mannopyranoside Derivatives

Key Differences and Research Findings

Protective Group Chemistry

- Benzylidene vs. Cyclohexylidene Acetals: Benzylidene acetals (e.g., in the main compound) enhance steric hindrance and stability, making them resistant to hydrolysis under mild acidic conditions. This property is critical for long-term enzymatic assays . Cyclohexylidene acetals (e.g., CAS 1041195-59-8) offer similar protection but with altered solubility in organic solvents, facilitating use in non-aqueous reaction systems .

- Benzoyl vs. Acetyl Esters: The 2-benzoyl group in the main compound provides robust protection against enzymatic cleavage, directing hydrolysis to the 3-OH position . Acetylated derivatives (e.g., 4-nitrophenyl 2,3,4,6-tri-O-acetyl-α-D-mannopyranoside) are more labile, enabling sequential deprotection in multi-step syntheses .

Enzyme Specificity and Assay Utility

- The main compound’s 4,6-O-benzylidene group restricts enzyme access to the 4 and 6 positions, making it a selective substrate for α-mannosidases targeting the 2 or 3 positions .

- In contrast, 4-nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside (lacking the 2-benzoyl group) is hydrolyzed by β-mannosidases, highlighting the role of substitution patterns in enzyme recognition .

Stability Profiles

- Benzylidene-protected compounds exhibit superior stability in aqueous buffers (pH 4–8) compared to acetylated analogs, which hydrolyze rapidly under basic conditions .

Biological Activity

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS No. 94063-92-0) is a glycosylated compound known for its potential biological activities. This compound is a derivative of α-D-mannopyranoside, modified to enhance its reactivity and specificity in biochemical applications. This article explores the biological activity of this compound, including its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is with a molecular weight of 389.36 g/mol. The structure features a nitrophenyl group, which is known to influence the compound's reactivity and interaction with biological targets.

Enzymatic Interactions

- Substrate for Glycosidases : The compound acts as a substrate for various glycosidases, particularly mannosidases. Research indicates that it can be hydrolyzed by β-mannosidases, which cleave the glycosidic bond to release free mannose or other oligosaccharides .

- Kinetic Studies : Kinetic studies have shown that the compound exhibits specific interaction patterns with enzymes, revealing insights into its catalytic efficiency and substrate specificity. For instance, studies on β-mannanases have demonstrated that the compound can be effectively cleaved into smaller oligosaccharides, suggesting its utility in enzymatic assays .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural modifications introduced by the nitrophenyl and benzoyl groups could enhance its interaction with microbial cell membranes or specific bacterial enzymes, although detailed studies are still required to confirm these effects.

Case Studies

- In Vitro Assays : In vitro assays have been conducted to assess the activity of 4-nitrophenyl derivatives against various bacterial strains. Results indicate varying degrees of inhibition, particularly against Gram-positive bacteria .

- Therapeutic Applications : The potential use of this compound in drug development has been highlighted in several studies. Its ability to inhibit specific glycosidases suggests that it could serve as a lead compound for developing therapeutics targeting glycan metabolism in pathogens or cancer cells .

Table of Enzymatic Activities

Q & A

Q. What synthetic strategies are optimal for introducing benzoyl and benzylidene protecting groups in α-D-mannopyranoside derivatives?

- Methodological Answer : The benzoyl group at position 2 and the benzylidene acetal at positions 4,6 are typically introduced via sequential protection steps. For benzoylation, acylation with benzoyl chloride (BzCl) in pyridine or using DMAP as a catalyst ensures regioselectivity . The benzylidene group is formed via acid-catalyzed condensation of benzaldehyde derivatives with diols (e.g., 4,6-OH groups) under anhydrous conditions. For example, BF₃·OEt₂ or p-TsOH can facilitate this step .

Q. How can NMR spectroscopy resolve structural ambiguities in α-D-mannopyranoside derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. Key signals include:

- Benzylidene protons : Two doublets (δ 5.4–5.6 ppm, J = 3–4 Hz) .

- Benzoyl carbonyl : ¹³C signal at δ 165–170 ppm .

- Anomeric proton (H-1) : Doublet (δ 5.8–6.0 ppm, J₁,₂ ~1.5 Hz) for α-configuration .

- Validation : Compare with reported data for analogous compounds (e.g., 4-Nitrophenyl 4,6-O-benzylidene derivatives ).

Advanced Research Questions

Q. What experimental approaches can address low α-selectivity in glycosylation reactions using this compound as a donor?

- Methodological Answer : α-Selectivity is influenced by the mannopyranose ring conformation and protecting groups. Strategies include:

- Preactivation : Use NIS/TfOH or Ph₂SO/Tf₂O to generate an oxocarbenium ion intermediate .

- Solvent effects : High α-selectivity (>90%) in toluene or CH₂Cl₂ due to low dielectric constants stabilizing the axial transition state .

- Additives : Silver triflate (AgOTf) or molecular sieves enhance stereocontrol .

- Key Data :

- X-ray crystallography confirms the ⁴C₁ chair conformation stabilizes α-anomer formation .

Q. How do competing side reactions (e.g., benzylidene ring-opening) impact synthetic yields, and how can they be mitigated?

- Methodological Answer : Benzylidene acetal stability is pH- and solvent-dependent. Acidic conditions (e.g., during glycosylation) risk ring-opening. Mitigation steps:

- Neutral conditions : Use TMSOTf or BF₃·OEt₂ instead of strong protic acids .

- Protection of free OH groups : Acetylation or silylation of residual hydroxyls prevents unwanted reactivity .

- Monitoring : TLC (petroleum ether/EtOAc 7:3) detects ring-opening byproduct (Rf ~0.3 vs. donor Rf ~0.5) .

Q. What analytical techniques validate the compound’s purity and stereochemical integrity post-synthesis?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 column (MeCN/H₂O gradient) detects impurities (e.g., deprotected intermediates) .

- X-ray crystallography : Resolves absolute configuration and ring conformation .

- Polarimetry : Specific rotation ([α]D²³ +77° in CHCl₃) confirms stereochemical consistency .

Data Contradiction Analysis

Q. Conflicting NMR data for H-4 and H-5 protons: How to resolve discrepancies in coupling constants?

- Methodological Answer : Coupling constants (J₄,₅ and J₅,₆) vary with ring puckering. For ⁴C₁ conformation:

- J₄,₅ ≈ 10 Hz (axial-equatorial coupling).

- J₅,₆ ≈ 6–7 Hz (equatorial-equatorial coupling).

Discrepancies may arise from chair↔boat interconversion. Use variable-temperature NMR (VT-NMR) to freeze ring dynamics and confirm dominant conformer .

Application-Oriented Questions

Q. How is this compound utilized in enzymatic assays for glycosidase activity profiling?

- Methodological Answer : The 4-nitrophenyl aglycone acts as a chromogenic substrate. Enzymatic cleavage releases 4-nitrophenolate (λmax = 400 nm, ε = 18,300 M⁻¹cm⁻¹). Protocol:

- Incubate with α-mannosidase in pH 6.8 buffer (37°C).

- Quench with Na₂CO₃ and measure absorbance .

- Limitation : Competitive inhibition by benzoyl groups requires kinetic parameter validation (Km, Vmax) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 119–120°C (recrystallized) | |

| Specific Rotation ([α]D²³) | +77° (c = 1.0, CHCl₃) | |

| ¹³C NMR (C=O, benzoyl) | δ 165–170 ppm | |

| Glycosylation α-selectivity | >90% (toluene, AgOTf) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.